4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted at position 2 with a 4-methylpiperazine moiety and at position 4 with a 2,6-dimethylphenylamino group. The 4-methylpiperazine group may enhance solubility and bioavailability, while the dimethylphenyl group contributes to hydrophobic interactions .
Properties
IUPAC Name |
4-(2,6-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-5-4-6-13(2)16(12)18-15(21)11-14(17(22)23)20-9-7-19(3)8-10-20/h4-6,14H,7-11H2,1-3H3,(H,18,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXIACHMNQHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Methodology :
- Step 1 : Condensation of 2,6-dimethylaniline with ethyl acetoacetate to form 4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid ethyl ester.
- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution using 1-methylpiperazine in the presence of a palladium catalyst (Pd(OAc)₂) and triethylamine.
- Step 3 : Saponification of the ethyl ester using NaOH/EtOH to yield the final carboxylic acid.
Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2,6-dimethylaniline, ethyl acetoacetate | Toluene | 110°C | 72% |
| 2 | 1-methylpiperazine, Pd(OAc)₂ | DMF | 80°C | 65% |
| 3 | NaOH, EtOH | Ethanol | 60°C | 89% |
Advantages : High regioselectivity for the piperazine coupling step.
Limitations : Palladium catalysts increase cost and require rigorous purification.
Surfactant-Assisted Hydrolysis
Methodology :
- Step 1 : Synthesis of 4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid via hydrolysis of its ethyl ester using sodium dodecyl sulfate (SDS) in aqueous medium.
- Step 2 : Piperazine coupling via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | SDS, H₂O | Water | 25°C | 84% |
| 2 | DEAD, PPh₃ | THF | 0°C → RT | 78% |
Advantages : Avoids toxic solvents; SDS enhances reaction homogeneity.
Limitations : Mitsunobu reagents are moisture-sensitive.
Advanced Methodologies and Optimization
One-Pot Tandem Reactions
A streamlined approach combines reductive amination and piperazine coupling in a single vessel:
- Simultaneous Condensation and Coupling : Use of Ti(OiPr)₄ as a Lewis acid facilitates both the formation of the Schiff base and the piperazine substitution.
- In Situ Reduction : Sodium cyanoborohydride (NaBH₃CN) stabilizes intermediates, achieving an overall yield of 68%.
Key Data :
- Solvent : MeCN/H₂O (4:1).
- Temperature : 50°C.
- Catalyst : Ti(OiPr)₄ (10 mol%).
Solid-Phase Synthesis for Scalability
Protocol :
- Immobilize the butanoic acid precursor on Wang resin.
- Perform sequential substitutions using 2,6-dimethylphenyl isocyanate and 4-methylpiperazine.
- Cleave the product with TFA/H₂O (95:5).
Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65–72 | 90–95 | Moderate | High |
| Surfactant-Assisted | 78–84 | 88–93 | High | Moderate |
| One-Pot Tandem | 68 | 94 | Low | Low |
| Solid-Phase | 82 | 95 | High | High |
Critical Reaction Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs: Compounds such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6, AB3649) replace the dimethylphenyl group with fluorinated aromatic rings . Fluorinated analogs may exhibit enhanced metabolic stability but reduced lipophilicity, impacting membrane permeability.
Methoxyphenyl Derivatives: In -((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid (3b) features methoxy groups on the aromatic ring . Methoxy substituents increase steric bulk and polarity compared to methyl groups, possibly reducing passive diffusion but improving solubility. The pyrimidine core in 3b introduces a planar heterocycle absent in the target compound, which could influence π-π stacking interactions.
Modifications at Position 2
Piperazine vs. Oxoethylamino Groups: The compound 4-(2-(2,6-dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid (DTK420, CAS DTK420) replaces the 4-methylpiperazine with an oxoethylamino chain . The absence of the piperazine ring eliminates a basic nitrogen, likely reducing water solubility and altering charge distribution. Piperazine-containing compounds, such as the target and 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid (), may exhibit stronger hydrogen-bonding capabilities with biological targets .
Benzyl-Diethyl Substituents: N-Benzyl-2-((2,6-dimethylphenyl)amino)-N,N-diethyl-2-oxoethanaminium benzoate (CAS 85803-62-9) features a quaternary ammonium group and a benzoate counterion . The ionic nature of this compound enhances solubility in polar solvents but may limit blood-brain barrier penetration compared to the zwitterionic target compound.
Backbone and Functional Group Variations
Acetic Acid vs. Butanoic Acid Backbones: 2-(2,6-Difluorophenyl)acetic acid (CAS 85068-28-6, AB3646) shortens the carbon chain to two carbons . The 4-oxobutanoic acid backbone in the target compound allows for greater spatial arrangement of substituents.
Benzoic Acid Derivatives: 4-(4-Methylpiperazin-1-yl)benzoic acid (CAS 86620-62-4) replaces the oxobutanoic acid with a benzoic acid group . The aromatic carboxylic acid in this derivative may increase rigidity and acidity (lower pKa), altering ionization state and binding kinetics compared to the aliphatic carboxylic acid in the target compound.
Comparative Data Table
| Compound Name | Aromatic Substituent | Position 2 Substituent | Backbone | Key Properties |
|---|---|---|---|---|
| Target Compound | 2,6-Dimethylphenylamino | 4-Methylpiperazin-1-yl | 4-Oxobutanoic acid | Balanced lipophilicity, zwitterionic nature |
| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (AB3649) | 2,4-Difluorophenyl | None | 4-Oxobutanoic acid | High polarity, electron-deficient aromatic |
| DTK420 | 2,6-Dimethylphenylamino | Oxoethylamino | 4-Oxobutanoic acid | Reduced solubility, neutral charge |
| 4-[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid | Benzodioxol-5-ylmethyl | 4-Methylpiperazin-1-yl | 4-Oxobutanoic acid | Enhanced π-π stacking, moderate solubility |
| 4-(4-Methylpiperazin-1-yl)benzoic acid | None | 4-Methylpiperazin-1-yl | Benzoic acid | High rigidity, strong acidity |
Biological Activity
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with significant potential in various biological applications. This compound's unique structure, featuring a dimethylphenyl group, a piperazine ring, and a butanoic acid moiety, contributes to its diverse chemical reactivity and potential biological activity.
The IUPAC name of the compound is 4-(2,6-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. Its molecular formula is , and it has a molecular weight of approximately 317.41 g/mol. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. It is believed to modulate the activity of these proteins, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation but may include neurotransmitter systems and metabolic pathways.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit promising anticonvulsant properties. A study conducted on pharmacophoric hybrids indicated that certain derivatives displayed significant activity in models of seizure induction, particularly through GABA-mediated mechanisms . The most potent derivative demonstrated effectiveness across multiple seizure models without neurotoxicity at therapeutic doses.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. The unique structural features of the compound allow it to interact with multiple cellular targets, enhancing its potential as an anticancer agent.
Case Studies
- Anticonvulsant Screening : A series of compounds based on the structure were synthesized and evaluated in animal models for their anticonvulsant effects. The study highlighted the importance of lipophilicity and blood-brain barrier penetration in determining efficacy .
- Antimicrobial Testing : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating infections.
- Anticancer Research : Various derivatives were tested against cancer cell lines, revealing that modifications in the piperazine moiety could enhance cytotoxicity while minimizing off-target effects.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Aminophenyl)-4-oxobutanoic acid | Lacks piperazine ring | Limited anticonvulsant activity |
| Piperazine derivatives | Contains piperazine | Enhanced antimicrobial properties |
| Butanoic acid derivatives | Varies in amine group | Variable anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize coupling reactions between 2,6-dimethylaniline derivatives and 4-methylpiperazine-containing intermediates, as demonstrated in kinase inhibitor syntheses (e.g., WH-4-023) .
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted amines or byproducts.
- Step 3 : Confirm final purity (>99%) using reverse-phase HPLC with UV detection at 254 nm, referencing protocols for structurally similar 4-oxobutanoic acid derivatives .
Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the 2,6-dimethylphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and 4-methylpiperazine moiety (δ ~2.3–3.5 ppm for methyl and piperazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 361.18 (calculated for C₁₉H₂₅N₃O₃) with <2 ppm error .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence the compound’s kinase inhibition selectivity?
- Methodology :
- Step 1 : Conduct enzymatic assays against Src/Lck kinases, comparing inhibition (IC₅₀) of the target compound to analogs lacking the 4-methylpiperazine group. Reference WH-4-023, a dual Src/Lck inhibitor with similar structural motifs .
- Step 2 : Perform molecular docking studies to assess hydrogen bonding between the piperazine nitrogen and kinase ATP-binding pockets (e.g., using PDB: 2A2 for structural homology) .
- Step 3 : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Q. How can researchers resolve contradictions in reported solubility and stability data across studies?
- Methodology :
- Step 1 : Standardize solubility testing in DMSO (e.g., ≥56.9 mg/mL for analogs like WH-4-023) under inert atmospheres to prevent oxidation .
- Step 2 : Use differential scanning calorimetry (DSC) to assess thermal stability and identify degradation products .
- Step 3 : Compare lyophilization vs. cryopreservation (-20°C in desiccated vials) to optimize long-term stability, noting discrepancies from discontinued analogs with similar backbones .
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action in cancer research?
- Methodology :
- Step 1 : Use Jurkat T-cell leukemia lines (high Lck/Src activity) to test antiproliferative effects via MTT assays, referencing WH-4-023’s efficacy (IC₅₀ ~10–50 nM) .
- Step 2 : Perform Western blotting to measure phosphorylation inhibition of downstream targets (e.g., STAT3, ERK1/2) .
- Step 3 : Validate specificity using CRISPR/Cas9 knockout models of Lck/Src kinases to confirm on-target effects .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
